5% Degradation Temperature (Td,5%): 45°C Advantage Over the Bisphenol-A Analogue
The sulfone-containing diol 1,1'-(sulphonylbis(p-phenyleneoxy))dipropan-2-ol (HPPS, 378 g/mol) exhibits a 5% weight loss temperature (Td,5%) of 305°C under nitrogen, as measured by thermogravimetric analysis (TGA). This is 45°C higher than the directly comparable bisphenol-A-based diol HPPA (347 g/mol), which has a Td,5% of 260°C under identical conditions [1]. The data are from a head-to-head study where both diols were synthesized via analogous reactions with propylene carbonate and analyzed under the same TGA protocol (10°C/min ramp, N2 purge) [1].
| Evidence Dimension | Thermal stability: Temperature at 5% weight loss (Td,5%) |
|---|---|
| Target Compound Data | 305°C (HPPS, 378 g/mol) |
| Comparator Or Baseline | 260°C (HPPA, bisphenol-A analogue, 347 g/mol) |
| Quantified Difference | 45°C higher for the sulfone-containing diol |
| Conditions | TGA, N2 atmosphere, 10°C/min ramp, platinum pans, TA Q5000 instrument |
Why This Matters
A 45°C increase in degradation onset directly translates to wider processing windows and higher use temperatures in polyurethane and polyester formulations, reducing the risk of thermal decomposition during manufacture.
- [1] Sonnenschein, M. F., Virgili, J. M., Babb, D. A., Bell, B. M., & Nickless, B. C. (2016). Synthesis and flame retardant potential of polyols based on bisphenol-S. Journal of Polymer Science Part A: Polymer Chemistry, 54(14), 2102–2108. (Table 6) View Source
